![molecular formula C29H29NO4S B043302 Raloxifene 4-Monomethyl Ether CAS No. 185415-07-0](/img/structure/B43302.png)
Raloxifene 4-Monomethyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raloxifene 4-Monomethyl Ether, also known as Compound 37, is a derivative of Raloxifene that inhibits estrogen receptor α. It has been found to inhibit MCF-7 cells with an IC50 of 1 μM and a pIC50 of 6 .
Molecular Structure Analysis
The molecular weight of Raloxifene 4-Monomethyl Ether is 487.61. Its molecular formula is C29H29NO4S . The compound’s structure includes a benzothiophene ring, which is a key component in its ability to bind to estrogen receptors .Wissenschaftliche Forschungsanwendungen
Inhibition of Estrogen Receptor α
Raloxifene 4-Monomethyl Ether is a derivative of Raloxifene and acts as an inhibitor of estrogen receptor α . It effectively suppresses the activity of MCF-7 cells, exhibiting an IC50 value of 1 μM and a pIC50 value of 6 .
Antiviral Applications
Raloxifene has been identified as a potential pharmacological agent against SARS-CoV-2 and its variants . It has been tested in vitro models of COVID-19, specifically in Vero E6 and Calu-3 cell lines infected with SARS-CoV-2 . A large panel of the most common SARS-CoV-2 variants isolated in Europe, United Kingdom, Brazil, South Africa, and India was tested to demonstrate the drug’s ability in contrasting the viral cytopathic effect .
Antioxidant and Anti-inflammatory Properties
Raloxifene has multiple beneficial effects throughout the body, including antioxidant and anti-inflammatory properties . These properties make it a subject of particular attention in scientific research .
Enhanced Osteogenesis
Raloxifene has been used in the preparation of a biomimetic coating on titanium for enhanced osteogenesis . This coating exhibits enhanced adhesion, proliferation, alkaline phosphatase activity, mineralization, and osteogenic gene expression in MG63 osteoblast-like cells .
Dental Implantation Procedures
Patients diagnosed with osteoporosis who undergo dental implantation procedures frequently encounter challenges related to impaired and delayed fusion with the bone . Raloxifene has been used in the development of a dental implant coating that exhibits optimized surface properties and the capacity to deliver anti-osteoporosis pharmaceutical agents .
Treatment of Mild-to-Moderate COVID-19 Patients
Following a virtual screening campaign on the most relevant viral proteins, raloxifene has been identified as a new potential agent to treat mild-to-moderate COVID-19 patients . A clinical study in mild to moderate COVID-19 patients (NCT05172050) has been recently completed .
Wirkmechanismus
Target of Action
Raloxifene 4-Monomethyl Ether, also known as Compound 37, is a derivative of Raloxifene . Its primary target is the estrogen receptor α (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in the regulation of gene expression and affects various biological processes including cell growth, differentiation, and reproduction .
Mode of Action
Raloxifene 4-Monomethyl Ether acts as an inhibitor of ERα . It binds to ERα, preventing the receptor from being activated by estrogen . This interaction results in the suppression of estrogen-dependent gene expression .
Biochemical Pathways
It is known that raloxifene, the parent compound, mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation
Pharmacokinetics
Raloxifene, the parent compound, is known to undergo extensive first-pass metabolism in the liver and intestines, primarily through glucuronidation . Less than 0.2% of the dose is excreted in the urine as the unchanged form of the compound, and less than 6% of the dose is excreted as glucuronide conjugates . These properties may impact the bioavailability of Raloxifene 4-Monomethyl Ether.
Result of Action
Raloxifene 4-Monomethyl Ether effectively suppresses the activity of MCF-7 cells, a type of breast cancer cell line . This suggests that it may have potential therapeutic applications in the treatment of estrogen-dependent cancers .
Eigenschaften
IUPAC Name |
[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDULJACWWWFGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene 4-Monomethyl Ether |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.